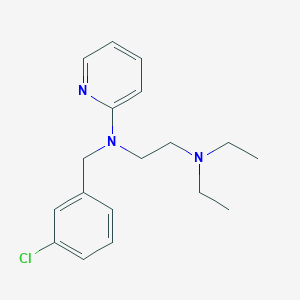
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves several steps. One common method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene and aluminum chloride to form 1-(4-chlorophenyl)-1-(2-pyridyl) ketone. This intermediate is then reacted with diglycol, hydrazine hydrate, and potassium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of advanced techniques like column chromatography and crystallization is common to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic and electrophilic substitution reactions, which allow it to interact with various biological molecules. The presence of the diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler analog with a basic nitrogen atom in the ring.
2-Chloropyridine: Similar structure but lacks the diethylaminoethyl group.
N,N-Diethyl-2-chloroethylamine: Contains the diethylaminoethyl group but lacks the pyridine ring.
Uniqueness
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- is unique due to the presence of both the pyridine ring and the diethylaminoethyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
74037-42-6 |
|---|---|
Molecular Formula |
C18H24ClN3 |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N,N-diethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24ClN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
InChI Key |
KNSPGPUCUJMVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC(=CC=C1)Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




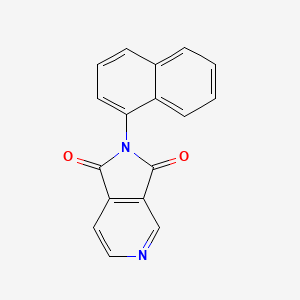
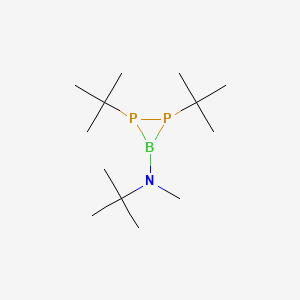
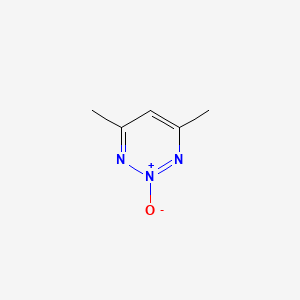

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)


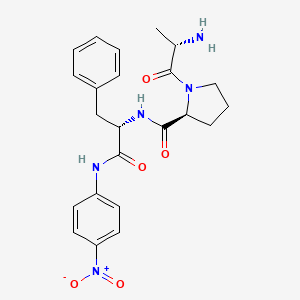
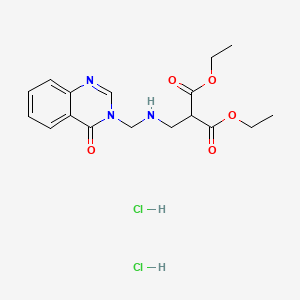
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)
